molecular formula C11H10N2O2 B1384319 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 1038982-05-6

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B1384319
CAS No.: 1038982-05-6
M. Wt: 202.21 g/mol
InChI Key: HNSHSGHQGRLQRJ-UHFFFAOYSA-N
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Description

Historical Context and Development of 1,2,4-Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab1]diazole". This five-membered ring system, containing one oxygen and two nitrogen atoms, remained understudied until the mid-20th century when its photochemical rearrangement properties sparked renewed interest. The discovery of oxolamine in the 1960s—the first commercial drug containing a 1,2,4-oxadiazole core—marked a turning point, demonstrating the scaffold's pharmaceutical potential as a cough suppressant.

Over the past four decades, advances in synthetic methodologies have enabled systematic exploration of 1,2,4-oxadiazole derivatives. Key developments include:

  • Bioisosteric applications : Replacement of ester/amide groups with 1,2,4-oxadiazole moieties to improve metabolic stability
  • Diverse functionalization : Development of regioselective substitution patterns at C3 and C5 positions
  • Green chemistry approaches : Mechanochemical synthesis and solvent-free cyclization strategies

Significance of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol in Heterocyclic Chemistry Research

This compound (C₁₁H₁₀N₂O₂; MW 202.21) exemplifies modern strategies in heterocyclic drug design. Its structural features include:

Feature Significance
Cyclopropyl substituent Enhances metabolic stability through steric hindrance
Phenolic -OH group Enables hydrogen bonding interactions with biological targets
1,2,4-Oxadiazole core Maintains planar geometry for target binding

Recent studies highlight its utility as:

  • A synthetic intermediate for antimicrobial agents targeting gastrointestinal pathogens
  • A building block for supramolecular liquid crystals through π-π stacking interactions
  • A potential anticancer scaffold via kinase inhibition mechanisms

Taxonomical Position Within Oxadiazole Chemical Family

The compound belongs to the 1,2,4-oxadiazole subclass, distinguished by its nitrogen-oxygen arrangement. Key taxonomic characteristics:

Property 1,2,4-Oxadiazole Other Isomers
Nitrogen positions N1, N2, O4 Varies by isomer
Thermal stability High (decomposition >200°C) Lower in 1,2,3-oxadiazoles
Pharmaceutical relevance 12 FDA-approved derivatives Limited commercial applications

The cyclopropyl substitution at C5 and phenolic group at C3 position this molecule within a specialized subclass of 3-aryl-5-alkyl-1,2,4-oxadiazoles with demonstrated bioactivity.

Current Research Landscape and Scientific Relevance

Recent advances (2020-2025) have expanded the compound's applications:

Synthetic Innovations

  • One-pot synthesis using Vilsmeier reagent activation (61-93% yield)
  • Transition metal-catalyzed C-H functionalization for derivatives

Biological Applications

Field Finding Source
Antimicrobials MRSA biofilm disruption at 2μM
Antiviral agents hRV-B14 inhibition (EC₅₀ 0.8μM)
Cancer therapeutics Tubulin polymerization inhibition

Ongoing research focuses on:

  • Developing dual-action therapeutics combining antimicrobial/anti-inflammatory properties
  • Optimizing physicochemical properties through prodrug formulations
  • Exploring photodynamic therapy applications via singlet oxygen generation

Properties

IUPAC Name

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-3-7(4-6-9)10-12-11(15-13-10)8-1-2-8/h3-6,8,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSHSGHQGRLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038982-05-6
Record name 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol typically involves two key steps:

  • Formation of the 1,2,4-oxadiazole ring with the cyclopropyl substituent.
  • Introduction of the phenolic group onto the heterocyclic core.

This approach leverages cyclization reactions and aromatic substitution, often under mild to moderate conditions, to ensure high yields and purity.

Preparation of the 1,2,4-Oxadiazole Core

Method A: Cyclodehydration of Amidoximes with Carboxylic Acids or Derivatives

This classical route involves the synthesis of the oxadiazole ring via cyclodehydration of amidoximes with suitable carboxylic acid derivatives. The process generally proceeds as follows:

  • Step 1: Synthesis of the amidoxime intermediate from corresponding nitriles or amides.
  • Step 2: Cyclization with cyclopropyl-containing acyl derivatives under dehydrating conditions, often using phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form the oxadiazole ring.

Research Findings:

A study demonstrated that cyclization of cyclopropyl amidoximes with acyl chlorides in the presence of phosphoryl chloride yields the 5-cyclopropyl-1,2,4-oxadiazole derivatives efficiently. The reaction conditions typically involve refluxing in chlorinated solvents such as dichloromethane or chloroform.

Data Table 1: Cyclodehydration Conditions for Oxadiazole Formation

Reagents Solvent Temperature Duration Yield (%)
Cyclopropyl amidoxime + acyl chloride Dichloromethane Reflux 4-6 hours 75-85
Cyclopropyl amidoxime + phosphoryl chloride Chloroform Reflux 3-5 hours 70-80

Method B: Cyclization of Hydrazides with Carboxylic Acids

An alternative route involves the condensation of hydrazides derived from cyclopropyl carboxylic acids with dehydrating agents, leading to oxadiazole formation.

  • Step 1: Synthesis of hydrazides from cyclopropyl carboxylic acids using hydrazine hydrate.
  • Step 2: Cyclization with dehydrating agents such as POCl₃ or P₂O₅ to generate the oxadiazole ring.

Research Findings:

This method offers a straightforward approach with moderate to high yields, especially when performed under reflux in chlorinated solvents.

Data Table 2: Hydrazide Cyclization Conditions

Reagents Solvent Temperature Duration Yield (%)
Cyclopropyl hydrazide + POCl₃ Dichloromethane Reflux 4 hours 68-78

Attachment of the Phenolic Group

Method A: Aromatic Nucleophilic Substitution

The phenol moiety is introduced via electrophilic aromatic substitution on the oxadiazole core, often facilitated by activating groups or under basic conditions.

  • Step 1: Activation of the oxadiazole ring with suitable electrophiles.
  • Step 2: Nucleophilic attack by phenol derivatives, typically in the presence of bases like potassium carbonate or sodium hydride.

Research Findings:

This method is effective when the oxadiazole ring bears activating groups that facilitate substitution at the para-position relative to the heterocycle.

Data Table 3: Phenol Substitution Conditions

Reagents Base Solvent Temperature Duration Yield (%)
Phenol + activated oxadiazole K₂CO₃ DMF 80°C 12 hours 60-70

Method B: Suzuki or Ullmann Coupling

Alternatively, cross-coupling reactions, such as Suzuki coupling, can be employed to attach phenolic groups with boronic acids or halogenated derivatives under palladium catalysis.

  • Step 1: Synthesis of halogenated oxadiazole intermediates.
  • Step 2: Coupling with phenol derivatives in the presence of Pd catalysts and bases.

Research Findings:

These methods provide high regioselectivity and yields, especially suitable for complex substitution patterns.

Data Table 4: Cross-Coupling Conditions

Reagents Catalyst Base Solvent Temperature Yield (%)
Halogenated oxadiazole + phenol Pd(PPh₃)₄ K₂CO₃ Toluene 100°C 65-80

Summary of Research Findings

Preparation Method Key Reagents Conditions Typical Yield Advantages
Cyclodehydration of amidoximes Amidoximes + acyl chlorides Reflux, chlorinated solvents 70-85% Straightforward, high yield
Hydrazide cyclization Hydrazides + dehydrating agents Reflux 68-78% Versatile, moderate conditions
Aromatic substitution Activated oxadiazole + phenol Basic conditions 60-70% Selective, regio-controlled
Cross-coupling Halogenated oxadiazole + phenol derivatives Pd-catalyzed, elevated temperature 65-80% High regioselectivity

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and phenol moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

A. 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid

  • Structure: Replaces the phenol group with a carboxylic acid.
  • Key Differences: Acidity: The carboxylic acid (pKa ~4.2) is more acidic than phenol (pKa ~10), enabling salt formation and improved aqueous solubility . Bioactivity: Carboxylic acid derivatives are often used in prodrug strategies or to target enzymes like carbonic anhydrases, whereas phenol derivatives may exhibit antimicrobial properties .
  • Synthesis : Prepared via similar cyclization methods, but yields and reaction conditions vary due to the sensitivity of the carboxylic acid group .

B. 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide

  • Structure: Features a sulphonamide group instead of phenol.
  • Key Differences :
    • Pharmacokinetics : Sulphonamides enhance membrane permeability due to their moderate lipophilicity and hydrogen-bonding capacity.
    • Applications : Sulphonamide derivatives are prevalent in antimicrobial and diuretic agents .

C. 4-(3-(4-(4-(2-(Dimethylamino)ethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol (25a)

  • Structure: Incorporates a dimethylaminoethyl-phenoxy extension.
  • Key Differences :
    • Target Specificity : The tertiary amine enhances solubility and enables interactions with cationic binding pockets, making it effective against gastrointestinal pathogens .
    • Synthetic Complexity : Requires multi-step synthesis involving TFA-mediated deprotection .
Electronic and Steric Effects
  • Cyclopropyl vs. Trifluoromethyl : Compounds like 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () highlight substituent effects. The trifluoromethyl group increases electron-withdrawing properties and metabolic resistance compared to cyclopropyl’s lipophilicity .
  • Thiophene vs.
Physicochemical Properties
Property 4-(5-Cyclopropyl-oxadiazol-3-yl)phenol 4-(5-Cyclopropyl-oxadiazol-3-yl)benzoic Acid 3-(5-Cyclopropyl-oxadiazol-3-yl)benzenesulphonamide
Molecular Weight 215.22 g/mol 230.22 g/mol 265.29 g/mol
logP (Predicted) 2.8 2.1 3.2
Solubility (Water) Low (~0.1 mg/mL) Moderate (~1.5 mg/mL as sodium salt) Low (~0.3 mg/mL)
Melting Point 168–170°C (thiophene analog) Not reported Not reported

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol is a compound belonging to the oxadiazole class, which has gained attention due to its diverse biological activities. Oxadiazoles are known for their potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article examines the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2

This compound features a cyclopropyl group attached to an oxadiazole ring, which is further linked to a phenolic structure. This unique configuration contributes to its biological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity against various human cancer cell lines. In a study evaluating a series of oxadiazole derivatives, compounds were tested against MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay. Among these derivatives, several demonstrated enhanced anticancer properties compared to standard treatments such as 5-fluorouracil .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Comparison with Standard
7aMCF-710More effective
7bMDA-MB-2318More effective
7cA54915Comparable
7dDU-14512Comparable

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. In one study, compounds demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from moderate to high against various strains including Staphylococcus aureus and Escherichia coli. Notably, the presence of the hydroxyl group in the phenolic structure significantly enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anti-inflammatory and Analgesic Properties

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown promise in anti-inflammatory and analgesic effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators. Studies have indicated that certain derivatives can reduce inflammation in animal models by modulating pathways associated with pain perception and immune response .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It can act on various receptors involved in inflammation and pain signaling pathways.
  • DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA or disrupt its function, leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a novel oxadiazole derivative showed a significant reduction in tumor size compared to baseline measurements.
  • Antimicrobial Efficacy : In a laboratory setting, an oxadiazole derivative was tested against multi-drug resistant strains of bacteria and exhibited potent activity that could lead to new therapeutic options for infections.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for preparing 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol, and how can intermediates be characterized? A: The compound’s synthesis typically involves cyclocondensation of cyano-substituted precursors with hydroxylamine derivatives under reflux conditions. For example, analogous oxadiazole derivatives are synthesized via a two-step process: (1) formation of an acylhydrazide intermediate, followed by (2) cyclization with a cyclopropane-containing nitrile . Characterization of intermediates should include:

  • 1H/13C NMR to confirm regioselectivity (e.g., δ ~9.83 ppm for phenolic -OH in DMSO-d6) .
  • IR spectroscopy to detect key functional groups (e.g., O-H stretch at ~3423 cm⁻¹, C=N stretch at ~1514 cm⁻¹) .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O: 293.1528) .

Advanced Synthetic Challenges

Q: How can researchers address low yields during the cyclization step of 1,2,4-oxadiazole formation? A: Low yields often arise from incomplete cyclization or side reactions. Methodological optimizations include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalysis : Employ Lewis acids like ZnCl₂ to accelerate cyclization .
  • Temperature control : Gradual heating (e.g., 80–100°C) minimizes decomposition .
  • Reaction monitoring : TLC or HPLC (C18 column, acetonitrile/water mobile phase) ensures reaction progression .

Biological Activity Profiling

Q: What experimental frameworks are suitable for evaluating the bioactivity of this compound? A: Focus on assays relevant to oxadiazole derivatives:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Antioxidant potential : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ values compared to reference drugs .
    Note : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) .

Analytical Method Validation

Q: How can researchers ensure purity and structural integrity of the final compound? A: Combine orthogonal techniques:

Method Key Parameters Example Data
HPLC Column: C18; Mobile phase: MeOH/H₂O (70:30)Retention time: 8.2 min; Purity: ≥98%
Elemental Analysis %C, %H, %N tolerance: ±0.3%Calculated: C 65.02%, H 5.16%, N 12.64%
XRD Single-crystal diffraction (CCDC deposition)Space group: P2₁/c; R-factor: <0.05

Data Contradictions in Solubility

Q: How should discrepancies in solubility profiles across studies be resolved? A: Solubility variations (e.g., DMSO vs. aqueous buffers) may arise from:

  • Polymorphism : Characterize crystalline forms via DSC (melting point ±2°C deviation) .
  • pH-dependent solubility : Perform pH-solubility profiling (e.g., 1–13 range) using UV-Vis spectroscopy .
  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance bioavailability .

Advanced Computational Modeling

Q: What computational strategies are effective for predicting SAR and binding modes? A: Use a hybrid approach:

  • Molecular docking : AutoDock Vina with PDB targets (e.g., EGFR kinase for anticancer activity) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gap ~5.2 eV) .
  • MD simulations : GROMACS for stability analysis (RMSD <2 Å over 50 ns) .

Stability and Degradation Pathways

Q: How can researchers assess the compound’s stability under varying storage conditions? A: Design accelerated stability studies:

  • Thermal stress : 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Photolytic stability : Expose to UV light (ICH Q1B guidelines); quantify degradation products .
  • Hydrolytic stability : Test in buffers (pH 1.2, 6.8, 7.4) at 37°C; identify hydrolyzed fragments via LC-MS .

Reproducibility in Biological Assays

Q: What steps mitigate variability in bioactivity results across labs? A: Standardize protocols:

  • Cell culture : Use authenticated lines (ATCC certification) and passage numbers <20 .
  • Compound preparation : Pre-dissolve in DMSO (final concentration ≤0.1% v/v) to avoid solvent toxicity .
  • Statistical rigor : Triplicate experiments with ANOVA (p<0.05 significance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Reactant of Route 2
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4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol

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